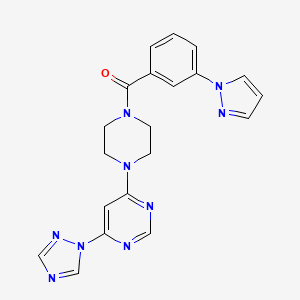

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone

Descripción general

Descripción

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H19N9O and its molecular weight is 401.434. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cell proliferation and apoptosis .

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been shown to exhibit potent inhibitory activities against various cancer cell lines .

Cellular Effects

In cellular processes, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone and similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Actividad Biológica

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone , hereafter referred to as Compound X , is a novel synthetic molecule that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound X, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

Compound X is synthesized through a multi-step process involving the coupling of various heterocyclic moieties. The structural components include:

- Piperazine : A six-membered ring containing two nitrogen atoms, which is known for its biological activity.

- Triazole and Pyrazole Rings : These five-membered rings contribute to the compound's pharmacological properties by interacting with various biological targets.

The molecular formula for Compound X is , with a molecular weight of approximately 378.45 g/mol.

Table 1: Structural Components of Compound X

| Component | Structure | Role in Activity |

|---|---|---|

| Piperazine | Piperazine | Central scaffold for binding |

| Triazole | Triazole | Potential interaction with enzymes |

| Pyrazole | Pyrazole | Contributes to anticancer properties |

Anticancer Properties

Recent studies have demonstrated that Compound X exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7), lung cancer (NCI-H460), and cervical cancer (HeLa) cell lines using the MTT assay. The results indicated:

- IC50 Values : The compound displayed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity .

The mechanisms through which Compound X induces cytotoxicity include:

- Apoptosis Induction : Flow cytometric analysis revealed that Compound X triggers apoptosis in BT-474 cells through cell cycle arrest at the sub-G1 and G2/M phases.

- Tubulin Polymerization Inhibition : It has been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .

Antimicrobial Activity

In addition to its anticancer effects, Compound X has shown promising antimicrobial activity against various pathogens. For example:

- ESKAPE Pathogens : It demonstrated variable potency against ESKAPE pathogens, which are notorious for their antibiotic resistance. Notably, it was inactive against Pseudomonas aeruginosa but effective against other Gram-positive bacteria .

Study 1: Cytotoxicity Assessment

A study conducted on several derivatives of triazole-pyrimidine compounds found that modifications in the piperazine moiety significantly affected cytotoxicity profiles. The study highlighted that substituents on the piperazine ring could enhance or diminish the anticancer activity of derivatives similar to Compound X .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of triazole-containing compounds revealed that certain modifications led to improved activity against Staphylococcus aureus and Enterococcus faecium. This suggests that structural variations similar to those in Compound X could be optimized for enhanced antimicrobial efficacy .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The triazole and pyrimidine rings contribute to the compound's ability to interact with biological targets such as enzymes and receptors involved in microbial metabolism. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic microorganisms, making this compound a candidate for further investigation in antimicrobial drug development .

Anticancer Potential

The compound's ability to inhibit specific cellular pathways suggests potential applications in oncology. Similar compounds have demonstrated cytotoxic effects against cancer cell lines, leading to the hypothesis that this compound could also exhibit anticancer properties. Initial studies should focus on evaluating its efficacy against various cancer types and understanding its mechanism of action through cellular signaling modulation .

Anti-Tubercular Activity

Recent studies have explored the synthesis of related compounds as potential anti-tubercular agents. The design of novel derivatives has shown promising results against Mycobacterium tuberculosis, indicating that this class of compounds could be developed into effective treatments for tuberculosis . The structural similarities may allow for similar pharmacological effects.

Synthesis and Characterization

The synthesis of 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole and Pyrimidine Rings : Utilizing appropriate precursors under controlled conditions to ensure high yields.

- Piperazine Coupling : Reacting the intermediate with piperazine derivatives to form the final product.

- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purification and characterization.

Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy confirm the identity and purity of the synthesized compound .

Case Study 1: Antimicrobial Screening

In a study assessing various piperazine derivatives, it was found that certain modifications to the triazole moiety significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The incorporation of hydrophobic groups improved membrane permeability, leading to increased efficacy .

Case Study 2: Anticancer Activity Evaluation

A series of related compounds were evaluated for their cytotoxic effects on human cancer cell lines such as HeLa and MCF7. Results indicated that compounds structurally similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine and triazole rings serve as primary sites for nucleophilic substitution due to their electron-deficient nature. For example:

-

Pyrimidine ring substitution : The 6-position pyrimidine substituent (1H-1,2,4-triazol-1-yl) may undergo displacement with amines or alkoxides under basic conditions .

-

Triazole ring reactivity : The 1,2,4-triazole group can participate in alkylation or arylation at its nitrogen atoms, though steric hindrance may influence regioselectivity .

Table 1: Example Substitution Reactions

Coupling Reactions

The piperazine and pyrazole moieties enable cross-coupling reactions for structural diversification:

-

Suzuki-Miyaura coupling : The pyrimidine or pyrazole rings may undergo palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups .

-

Buchwald-Hartwig amination : The piperazine nitrogen can be functionalized via C–N bond formation with aryl halides .

Table 2: Coupling Reaction Case Studies

Oxidation and Reduction

-

Reduction : The methanone group (C=O) may be reduced to a methylene group (CH₂) using LiAlH₄ or NaBH₄, though stability under strong reducing conditions requires verification .

-

Oxidation : Manganese dioxide (MnO₂) can oxidize alcohol intermediates to ketones or aldehydes during synthetic steps .

Cyclization and Heterocycle Formation

The compound’s structure supports cyclization to form fused heterocycles:

-

Pyrazolo-pyrimidine formation : Reaction with hydrazine derivatives may yield pyrazolo[1,5-a]pyrimidine scaffolds, as seen in related compounds .

-

Thiazole synthesis : Thioamide intermediates can cyclize with α-haloketones to form thiazole rings .

Example Pathway:

-

Intermediate formation : React with thiosemicarbazide to generate thiohydrazonate .

-

Cyclization : Treat with α-bromoacetylbenzofuran to yield thiazole derivatives .

Halogenation and Functionalization

-

Electrophilic halogenation : The pyrimidine or pyrazole rings may undergo iodination/bromination using N-halosuccinimide (e.g., NIS, NBS) .

-

Post-functionalization : Halogenated derivatives enable subsequent cross-coupling or nucleophilic substitution .

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound is limited, structural analogs demonstrate kinase inhibition (e.g., p70S6K, Akt-1/2) . The triazole and pyrimidine motifs are critical for ATP-binding pocket interactions .

Propiedades

IUPAC Name |

(3-pyrazol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N9O/c30-20(16-3-1-4-17(11-16)28-6-2-5-24-28)27-9-7-26(8-10-27)18-12-19(23-14-22-18)29-15-21-13-25-29/h1-6,11-15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQOUBCTOSPNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.